Prolylarginine
Overview
Description
- Prolylarginine is a synthetic peptide composed of the amino acids proline and arginine .
- It has gained attention due to its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
- Prolylarginine can be synthesized using chemical methods, such as solid-phase peptide synthesis or solution-phase synthesis.
- The specific synthetic route may vary depending on the desired application and the context in which it will be used.
Molecular Structure Analysis
- The molecular formula of Prolylarginine is C₁₁H₂₁N₅O₃ .
- It contains both proline and arginine residues, which contribute to its overall structure and properties.
Chemical Reactions Analysis
- Prolylarginine may participate in various chemical reactions, including peptide bond formation, hydrolysis, and modification.
- Its reactivity depends on the functional groups present in the proline and arginine moieties.
Physical And Chemical Properties Analysis
- Prolylarginine exhibits properties related to its molecular structure, such as solubility, stability, and reactivity.
- Experimental characterization would involve assessing its solubility, melting point, and other relevant parameters.
Scientific Research Applications
Hemostasis System Influence
- Proline peptides, including Prolylarginine, demonstrate a significant effect on the hemostasis system. Research on rats with metabolic syndrome has shown that repeated intranasal administration of Prolylarginine increases the anticoagulant potential of blood, including anticoagulant, fibrinolytic, and antiplatelet activity (Grigorjeva et al., 2018).
Influence on Metabolic Syndrome and Endothelial Dysfunction
- Intranasal administration of lysine- and arginine-containing peptides, such as Prolylarginine, has shown anticlotting, hypoglycemic, and lipid-lowering effects in rats with experimental metabolic syndrome and endothelial dysfunction. These peptides also reduced body weight gain and affected hemostasis by increasing anticoagulant and fibrinolytic activities (Myasoedov et al., 2021).
Role in Correction of Hemostasis in Diabetes Mellitus
- Prolylarginine, as part of glyproline family peptides, plays a regulatory role in correcting the function of the hemostasis system during the development of diabetes mellitus. Studies on animal models show that intranasal administration of these peptides leads to normoglycemic and anticoagulant effects in blood plasma, highlighting their potential therapeutic role in diabetes management (Lyapina et al., 2013).
Safety And Hazards
- Information on the safety and hazards of Prolylarginine is not readily available in the literature.
- Researchers should exercise caution and follow standard laboratory safety protocols when handling synthetic peptides.
Future Directions
- Further research is needed to explore the potential applications of Prolylarginine in drug development, materials science, and other fields.
- Investigating its biological activity, stability, and interactions with other molecules will guide future studies.
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSRTLZAJHSIK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178887 | |
Record name | Prolylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prolylarginine | |
CAS RN |
2418-74-8 | |
Record name | L-Prolyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2418-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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